Gymnestrogenin

Description

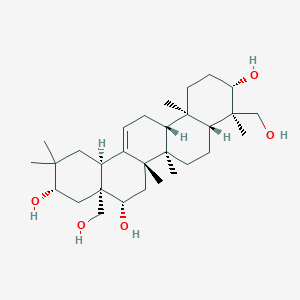

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,4aS,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,5,10-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O5/c1-25(2)13-19-18-7-8-21-26(3)11-10-22(33)27(4,16-31)20(26)9-12-28(21,5)29(18,6)14-24(35)30(19,17-32)15-23(25)34/h7,19-24,31-35H,8-17H2,1-6H3/t19-,20+,21+,22-,23-,24-,26-,27-,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBYGGBNBRCVQI-DGNDGBPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC1O)CO)O)C)C)(C)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC([C@H](C5)O)(C)C)CO)O)C)C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Gymnestrogenin?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gymnestrogenin is a pentacyclic triterpenoid and a key aglycone component of gymnemic acids, which are extracted from the leaves of Gymnema sylvestre. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its isolation from its natural source and the assessment of its biological activity as a Liver X Receptor (LXR) antagonist are presented. Furthermore, this guide includes a visualization of the LXR signaling pathway to provide context for its mechanism of action.

Chemical Structure and Properties

This compound is classified as an oleanane-type triterpenoid. Its chemical structure has been elucidated through various spectroscopic techniques.

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | (3S,4aS,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,5,10-triol[1] |

| Chemical Formula | C30H50O5[1][2] |

| SMILES String | C[C@]12CC--INVALID-LINK--O)(C)C)CO)O)C)C)(C)CO">C@@HO[1] |

| CAS Number | 19942-02-0[1][2] |

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 490.72 g/mol | [1][2] |

| Appearance | White needles (recrystallized from chloroform-methanol) | |

| Solubility | Soluble in DMSO | [2] |

| Purity | >98% (commercially available) |[2] |

Quantitative Data

Mass Spectrometry

The mass fragmentation pattern of this compound has been analyzed using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-QToF-MS/MS). The fragmentation pattern is a key identifier for the compound.

Below is a representation of the mass fragmentation data for this compound.

Biological Activity

This compound has been identified as a dual antagonist of Liver X Receptor α (LXRα) and Liver X Receptor β (LXRβ). The half-maximal inhibitory concentrations (IC50) have been determined through in vitro assays.

| Target | IC50 Value (µM) |

| LXRα | 2.5 |

| LXRβ | 1.4 |

Experimental Protocols

Isolation of this compound from Gymnema sylvestre

The following protocol is a generalized procedure for the isolation of triterpenoid saponins and their aglycones from the leaves of Gymnema sylvestre. Specific yields and purities will vary depending on the starting material and the precise chromatographic conditions.

Materials and Equipment:

-

Dried and powdered leaves of Gymnema sylvestre

-

Petroleum ether (60-80°C)

-

95% Ethanol

-

Soxhlet apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Developing chamber for TLC

-

Anisaldehyde-sulfuric acid spray reagent

-

Glass columns for chromatography

-

Standard laboratory glassware

Procedure:

-

Defatting of Plant Material:

-

A known quantity of dried, powdered Gymnema sylvestre leaves is packed into the thimble of a Soxhlet apparatus.

-

The material is extracted with petroleum ether for approximately 24 hours to remove lipids and other nonpolar compounds.

-

The defatted plant material is then air-dried to remove residual solvent.

-

-

Extraction of Saponins:

-

The defatted plant material is re-extracted in the Soxhlet apparatus with 95% ethanol for 24-48 hours.

-

The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude saponin mixture.

-

-

Acid Hydrolysis of Saponins:

-

The crude saponin extract is subjected to acid hydrolysis to cleave the glycosidic linkages and liberate the aglycones, including this compound. This is typically achieved by refluxing the extract with a dilute mineral acid (e.g., 2M HCl) in an aqueous or alcoholic solution for several hours.

-

After hydrolysis, the reaction mixture is cooled and neutralized. The precipitated aglycones are collected by filtration.

-

-

Chromatographic Purification:

-

The crude aglycone mixture is dissolved in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture) and adsorbed onto a small amount of silica gel.

-

The adsorbed material is loaded onto a silica gel column packed in a nonpolar solvent (e.g., hexane).

-

The column is eluted with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol.

-

Fractions are collected and monitored by TLC. The TLC plates are developed in a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v) and visualized by spraying with anisaldehyde-sulfuric acid reagent followed by heating.

-

Fractions containing the spot corresponding to this compound (identified by comparison with a standard, if available) are pooled.

-

-

Crystallization:

-

The pooled fractions containing pure this compound are concentrated.

-

The residue is recrystallized from a suitable solvent system, such as chloroform-methanol, to obtain pure crystalline this compound.

-

LXR Antagonist Activity Assay (Luciferase Reporter Assay)

The following is a general protocol for a luciferase reporter assay to determine the LXR antagonist activity of a compound like this compound. This protocol is based on standard methods and should be optimized for the specific cell line and reagents used.

Materials and Equipment:

-

HEK293T cells (or another suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Opti-MEM I Reduced Serum Medium

-

Lipofectamine 2000 (or a similar transfection reagent)

-

LXRα or LXRβ expression vector

-

Luciferase reporter vector containing LXR response elements (LXREs)

-

Renilla luciferase control vector (e.g., pRL-TK)

-

This compound stock solution (in DMSO)

-

LXR agonist (e.g., T0901317)

-

96-well cell culture plates

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Culture and Seeding:

-

HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cells are seeded into 96-well plates at an appropriate density to reach 80-90% confluency at the time of transfection.

-

-

Transient Transfection:

-

For each well, a transfection mixture is prepared in Opti-MEM containing the LXR expression vector, the LXRE-luciferase reporter vector, and the Renilla luciferase control vector.

-

Lipofectamine 2000 is diluted in Opti-MEM and incubated for 5 minutes.

-

The DNA mixture and the diluted Lipofectamine 2000 are combined, incubated for 20 minutes at room temperature, and then added to the cells.

-

The cells are incubated with the transfection mixture for 4-6 hours.

-

-

Compound Treatment:

-

After transfection, the medium is replaced with fresh DMEM containing 10% FBS.

-

The cells are then treated with varying concentrations of this compound in the presence of a fixed concentration of an LXR agonist (e.g., the EC50 concentration of T0901317). A vehicle control (DMSO) is also included.

-

The cells are incubated for an additional 24 hours.

-

-

Luciferase Assay:

-

The medium is removed, and the cells are lysed using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.

-

The firefly and Renilla luciferase activities are measured sequentially in a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity for each well to correct for variations in transfection efficiency.

-

The percentage of inhibition by this compound is calculated relative to the agonist-only control.

-

The IC50 value is determined by fitting the concentration-response data to a suitable nonlinear regression model.

-

Signaling Pathway

This compound exerts its biological effects by antagonizing the Liver X Receptors (LXRα and LXRβ). LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis, fatty acid metabolism, and inflammation.

In its active state, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, leading to their transcription. Key target genes include those involved in reverse cholesterol transport (ABCA1, ABCG1) and lipogenesis (SREBP-1c). This compound, as an antagonist, prevents the activation of LXR by its natural ligands (oxysterols), thereby inhibiting the transcription of these target genes.

Conclusion

This compound is a bioactive natural product with a well-defined chemical structure and significant potential for pharmacological research, particularly in the context of metabolic diseases due to its LXR antagonistic activity. The protocols and data presented in this guide provide a foundation for researchers to further investigate the therapeutic applications of this compound. Further studies are warranted to explore its in vivo efficacy, safety profile, and potential for drug development.

References

The Discovery and Origin of Gymnestrogenin in Gymnema sylvestre: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of gymnestrogenin, a pentacyclic triterpenoid discovered in the medicinal plant Gymnema sylvestre. It details the seminal discovery, origin, and elucidation of this compound, with a focus on the experimental protocols for its isolation and characterization. Quantitative data from relevant analytical techniques are summarized, and the known signaling pathway of this compound as a Liver X Receptor (LXR) antagonist is visually represented. This document serves as a comprehensive resource for researchers and professionals in drug discovery and natural product chemistry.

Introduction

Gymnema sylvestre, a perennial woody vine native to the tropical forests of India, Africa, and Australia, has a long history of use in traditional Ayurvedic medicine, particularly for the management of diabetes mellitus.[1] The plant's leaves are a rich source of various bioactive compounds, with the most prominent being a class of triterpenoid saponins known as gymnemic acids.[2][3] These compounds are glycosides of several aglycones, including gymnemagenin and the focus of this guide, this compound.[2]

This compound (C30H50O5) is a pentahydroxytriterpene that, along with gymnemagenin, forms the aglycone backbone of certain gymnemic acids.[2][4] Early research in the 1970s by G. Subba Rao and J. E. Sinsheimer was pivotal in the isolation and structural characterization of this compound directly from the leaves of Gymnema sylvestre.[2] More recent studies have identified this compound as a potent dual antagonist of Liver X Receptor α (LXRα) and Liver X Receptor β (LXRβ), highlighting its therapeutic potential in metabolic disorders.[5]

This guide will provide a detailed account of the discovery of this compound, its chemical properties, and the experimental methodologies for its extraction and analysis. Furthermore, it will present its known mechanism of action through the LXR signaling pathway.

Discovery and Origin

The discovery of this compound is intrinsically linked to the broader investigation of the chemical constituents of Gymnema sylvestre. The primary bioactive components of the leaves are a complex mixture of gymnemic acids, which are responsible for the plant's characteristic anti-sweet property.[2][6]

This compound was first isolated and characterized as a distinct chemical entity in 1971 by G. Subba Rao and Joseph E. Sinsheimer.[2][7] Their work demonstrated that this compound, alongside the more abundant gymnemagenin, serves as the aglycone (non-sugar) core of specific gymnemic acids.[2] It was shown to be the aglycone of gymnemic acids C and D.[2] The isolation of crystalline this compound was achieved directly from the leaves of Gymnema sylvestre, confirming its natural origin within this plant species.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C30H50O5 | [4] |

| Molecular Weight | 490.7 g/mol | [4] |

| IUPAC Name | (3S,4aS,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,5,10-triol | [4] |

| CAS Number | 19942-02-0 | [4] |

Experimental Protocols

The following sections detail the experimental methodologies for the isolation and characterization of this compound from Gymnema sylvestre. These protocols are based on the seminal work of Rao and Sinsheimer, supplemented with modern analytical techniques.[2]

Isolation of this compound from Gymnema sylvestre Leaves

The isolation of this compound can be achieved through the hydrolysis of the crude gymnemic acid mixture extracted from the plant leaves.

4.1.1. Preparation of Crude Gymnemic Acid Mixture

-

Extraction: Dry, powdered leaves of Gymnema sylvestre are subjected to extraction with a suitable solvent, such as 80% ethanol, using a Soxhlet apparatus.[5][8]

-

Concentration: The ethanolic extract is concentrated under reduced pressure to yield a thick, dark green residue.[5]

-

Acid Precipitation: The residue is dissolved in water, and the crude gymnemic acid mixture is precipitated by the addition of 10% hydrochloric acid.[2]

-

Filtration and Drying: The precipitate is filtered, washed with water to remove excess acid, and dried to yield a light-brown powder.[2]

4.1.2. Hydrolysis of Crude Gymnemic Acid Mixture

-

Acidic Hydrolysis: The crude gymnemic acid powder is refluxed with 2N sulfuric acid in 50% ethanol for 6 hours. This process cleaves the glycosidic bonds, releasing the aglycones.[2]

-

Neutralization and Extraction: The reaction mixture is cooled, neutralized with a suitable base (e.g., sodium bicarbonate), and extracted with ethyl acetate.[2]

-

Washing and Drying: The ethyl acetate layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield a mixture of aglycones.[2]

4.1.3. Chromatographic Separation of this compound

-

Column Chromatography: The aglycone mixture is subjected to column chromatography on silica gel.[2]

-

Elution: The column is eluted with a gradient of chloroform and methanol. Gymnemagenin, being more abundant, elutes first, followed by this compound.[2]

-

Crystallization: The fractions containing this compound are combined, concentrated, and crystallized from a suitable solvent system (e.g., chloroform-methanol) to yield crystalline this compound.[2]

Analytical Characterization

The identity and purity of the isolated this compound can be confirmed using various spectroscopic and chromatographic techniques.

4.2.1. High-Performance Thin-Layer Chromatography (HPTLC)

-

Stationary Phase: Silica gel 60 F254 TLC plates.

-

Mobile Phase: Toluene-ethyl acetate-methanol-formic acid (60:20:15:5, v/v/v/v).

-

Visualization: Vanillin-sulfuric acid reagent followed by heating.

-

Detection: Densitometric scanning at 500 nm.

4.2.2. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

-

Column: C18 reverse-phase column.

-

Mobile Phase: Gradient elution with water and methanol containing 0.1% formic acid and 0.3% ammonia.[9]

-

Detection: Electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.[9]

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is instrumental in the structural elucidation of this compound, providing detailed information about the carbon and proton framework of the molecule.

4.2.4. Infrared (IR) and Ultraviolet (UV) Spectroscopy

IR and UV spectroscopy were utilized in the original characterization of this compound to identify functional groups and conjugated systems.[2][7]

Quantitative Data

The following table summarizes quantitative data related to the analysis of gymnemagenin, a closely related compound, which can provide an estimation for this compound analysis.

| Parameter | Method | Value | Reference |

| Linearity Range | HPTLC | 500-3000 ng/band | [2] |

| Linearity Range | HPLC-ESI-MS/MS | 5.280-305.920 ng/mL | [9] |

| Intra-day Precision (RSD) | HPTLC | <1.5% | [2] |

| Inter-day Precision (RSD) | HPTLC | <2% | [2] |

| Mean Recovery | HPTLC | 98.43-101.44% | [2] |

| Gymnemagenin Content in G. sylvestre | HPLC-ESI-MS/MS | 0.056 ± 0.002 to 4.77 ± 0.59% w/w | [9] |

Signaling Pathway and Mechanism of Action

This compound has been identified as a dual antagonist of the Liver X Receptors, LXRα and LXRβ. LXRs are nuclear receptors that play a critical role in the regulation of cholesterol, fatty acid, and glucose homeostasis. They form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes.

As an antagonist, this compound binds to LXRs and prevents their activation by endogenous ligands (oxysterols). This inhibitory action modulates the expression of LXR target genes, including ATP-binding cassette transporter A1 (ABCA1) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).

-

Regulation of ABCA1: LXR activation normally induces the expression of ABCA1, a key transporter involved in reverse cholesterol transport. By antagonizing LXR, this compound can lead to a decrease in ABCA1 expression, thereby affecting cholesterol efflux.[3]

-

Regulation of SREBP-1c: SREBP-1c is a major transcription factor that promotes the expression of genes involved in fatty acid synthesis. LXR activation upregulates SREBP-1c. As an LXR antagonist, this compound can suppress the expression of SREBP-1c, potentially leading to a reduction in lipogenesis.[3]

Mandatory Visualizations

Caption: Experimental workflow for the isolation and characterization of this compound.

Caption: this compound's antagonistic action on the LXR signaling pathway.

Conclusion

This compound, a pentacyclic triterpenoid originating from Gymnema sylvestre, represents a significant phytochemical with demonstrated biological activity. Its discovery and structural elucidation have paved the way for further investigation into its therapeutic potential, particularly as an LXR antagonist. The experimental protocols and analytical data summarized in this guide provide a foundational resource for researchers and drug development professionals interested in exploring the pharmacological applications of this promising natural product. Further research is warranted to fully elucidate the physiological effects of this compound and its potential role in the management of metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Promoter-Specific Roles for Liver X Receptor/Corepressor Complexes in the Regulation of ABCA1 and SREBP1 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijlpr.com [ijlpr.com]

- 5. Gymnema sylvestre: A Memoir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Constituents from Gymnema sylvestre leaves. 8. Isolation, chemistry, and derivatives of gymnemagenin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsr.com [ijpsr.com]

- 8. phcogj.com [phcogj.com]

- 9. scribd.com [scribd.com]

The Gymnestrogenin Enigma: A Technical Guide to Its Predicted Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gymnestrogenin, a pentacyclic triterpenoid sapogenin isolated from the medicinal plant Gymnema sylvestre, has garnered interest for its potential pharmacological activities. Despite its therapeutic promise, the precise biosynthetic pathway responsible for its production in plants remains to be fully elucidated. This technical guide synthesizes the current understanding of oleanane-type triterpenoid biosynthesis to propose a putative pathway for this compound. We detail the enzymatic steps from primary metabolism to the core triterpenoid skeleton and its subsequent oxidative functionalization. Furthermore, this document provides detailed experimental protocols for the identification and functional characterization of the enzymes involved, alongside quantitative data on related compounds found in G. sylvestre. This guide is intended to serve as a foundational resource for researchers aiming to unravel and engineer the biosynthesis of this complex natural product.

Introduction

Gymnema sylvestre, a perennial woody vine, is a cornerstone of traditional Ayurvedic medicine, renowned for its "sugar-destroying" properties. Its phytochemistry is dominated by a class of oleanane-type triterpenoid saponins, including the well-known gymnemic acids.[1] this compound (C₃₀H₅₀O₅) is one of the key sapogenins (aglycone precursors) isolated from this plant.[2] Triterpenoids are synthesized via the isoprenoid pathway, beginning with the cyclization of 2,3-oxidosqualene.[3] This initial step creates a branch point from primary sterol biosynthesis, leading to a vast diversity of cyclic triterpenoid skeletons.[4]

The oleanane skeleton, derived from the cyclization product β-amyrin, is the foundational structure for this compound.[3] Subsequent modifications to this backbone, primarily through oxidation reactions catalyzed by cytochrome P450 monooxygenases (P450s), are responsible for generating the final diversity of these compounds.[5] While the complete enzymatic cascade leading to this compound has not been experimentally verified, a hypothetical pathway can be constructed based on extensive research into the biosynthesis of β-amyrin and other oleanane triterpenoids in various plant species.[6][7] This guide outlines this predicted pathway, providing a roadmap for future research and biotechnological applications.

The Predicted Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that can be divided into three main stages: the formation of the universal triterpenoid precursor 2,3-oxidosqualene, the cyclization to the specific oleanane skeleton, and the series of oxidative modifications that yield the final this compound molecule.

Stage 1: Formation of 2,3-Oxidosqualene via the Mevalonate (MVA) Pathway

In the cytosol of plant cells, triterpenoids are synthesized via the mevalonate (MVA) pathway.[8] This initial phase builds the C30 precursor, 2,3-oxidosqualene, from the basic C2 unit, acetyl-CoA.

-

Acetyl-CoA to Mevalonate: Three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid by HMG-CoA reductase (HMGR), a key rate-limiting enzyme.

-

Mevalonate to IPP: Mevalonic acid is phosphorylated and decarboxylated to yield the fundamental C5 isoprene unit, isopentenyl pyrophosphate (IPP).

-

IPP Isomerization: A portion of IPP is isomerized to its electrophilic counterpart, dimethylallyl pyrophosphate (DMAPP).

-

Chain Elongation: IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP; C10) and then farnesyl pyrophosphate (FPP; C15).

-

Squalene Synthesis: Two molecules of FPP are joined head-to-head by squalene synthase (SQS) to form the C30 linear hydrocarbon, squalene.

-

Epoxidation: Squalene is then epoxidized by squalene epoxidase (SQE) to form (3S)-2,3-oxidosqualene. This molecule is the final common precursor for the biosynthesis of both sterols and triterpenoids.[4]

Stage 2: Cyclization to the β-Amyrin Skeleton

The first committed step in oleanane biosynthesis is the stereospecific cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a specialized class of oxidosqualene cyclases (OSCs).

-

β-Amyrin Formation: In the proposed pathway for this compound, 2,3-oxidosqualene is cyclized by β-amyrin synthase (BAS) to form the pentacyclic oleanane skeleton, β-amyrin.[9] This step is a critical branch point that directs carbon flux away from sterol production and towards triterpenoid synthesis.[10]

Stage 3: Putative Oxidative Modifications to Form this compound

The conversion of β-amyrin to this compound requires a series of specific hydroxylations on the triterpenoid core. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (P450s), particularly from the CYP716 family, which are well-known for their role in modifying triterpene scaffolds.[5][11] Based on the structure of this compound and known P450 functions, the following sequence of oxidative steps is proposed:

-

C-28 Oxidation of β-amyrin: The methyl group at the C-28 position of β-amyrin undergoes a three-step oxidation, likely catalyzed by a multifunctional CYP716A subfamily enzyme . This converts the methyl group first to an alcohol (erythrodiol), then to an aldehyde (oleanolic aldehyde), and finally to a carboxylic acid, yielding oleanolic acid .[6][12]

-

Hydroxylation at C-23: Oleanolic acid is then hydroxylated at the C-23 position to form hederagenin . This reaction is putatively catalyzed by a CYP714E subfamily enzyme .[6]

-

Further Hydroxylations: To arrive at the this compound structure, additional hydroxylations are required. The precise sequence is unknown, but it involves hydroxylations at positions C-16 and C-21, likely catalyzed by other specific P450s, to form the final This compound aglycone.

The complete predicted pathway is visualized in the diagram below.

Quantitative Data Presentation

Direct quantitative data on the enzymatic kinetics of the this compound pathway are not available in the current literature. However, studies have quantified the content of related triterpenoids in Gymnema sylvestre, which provides an indication of the metabolic flux through the pathway.

Table 1: Key Enzymes in the Predicted this compound Biosynthesis Pathway

| Enzyme Class | Specific Enzyme (Putative) | Abbreviation | Substrate | Product | Gene Family/Type |

| Squalene Synthase | Squalene Synthase | SQS | Farnesyl Pyrophosphate | Squalene | Terpene Synthase |

| Squalene Epoxidase | Squalene Epoxidase | SQE | Squalene | 2,3-Oxidosqualene | Monooxygenase |

| Oxidosqualene Cyclase | β-Amyrin Synthase | BAS | 2,3-Oxidosqualene | β-Amyrin | OSC |

| Cytochrome P450 | C-28 Oxidase | - | β-Amyrin | Oleanolic Acid | CYP716A |

| Cytochrome P450 | C-23 Hydroxylase | - | Oleanolic Acid | Hederagenin | CYP714E |

| Cytochrome P450 | C-16, C-21 Hydroxylases | - | Hederagenin | This compound | P450 (Unknown) |

Table 2: Triterpenoid Content in Gymnema sylvestre

| Compound | Plant Part | Quantification Method | Concentration Range | Reference |

| Gymnemagenin | Leaves, Callus | HPTLC | 500-3000 ng/band (linearity) | [13][14] |

| Gymnemic Acids (total) | Leaves | Gravimetric | ~4-5% of dry leaf weight | [15] |

| Phenolics (as GAE) | Leaf Extract | Colorimetric | 948 µg GAE/g dry weight | [16] |

| Flavonoids (as QE) | Leaf Extract | Colorimetric | 398 µg QE/g dry weight | [16] |

Note: Data represents the content of related compounds, not this compound itself, and serves to illustrate the general productivity of secondary metabolite pathways in the plant.

Experimental Protocols for Pathway Elucidation

Elucidating the proposed pathway requires a combination of transcriptomics to identify candidate genes and heterologous expression to confirm their function. The following protocols outline a comprehensive workflow for this purpose.

Protocol 1: Transcriptome Analysis for Candidate Gene Discovery

Objective: To identify candidate oxidosqualene cyclase (OSC) and cytochrome P450 (P450) genes involved in this compound biosynthesis from G. sylvestre.

Methodology:

-

Plant Material: Collect young leaves and roots from G. sylvestre, as these are often active sites of secondary metabolism.[17] Freeze immediately in liquid nitrogen and store at -80°C.

-

RNA Extraction: Extract total RNA from the tissues using a suitable plant RNA extraction kit or a CTAB-based protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

-

Library Construction and Sequencing: Construct cDNA libraries from high-quality RNA (RIN > 8.0). Perform high-throughput sequencing using an Illumina platform to generate a substantial dataset of paired-end reads.[18]

-

De Novo Transcriptome Assembly: As a reference genome for G. sylvestre may not be available, perform a de novo assembly of the filtered, high-quality reads using software such as Trinity or SOAPdenovo-Trans.

-

Gene Annotation and Mining:

-

Annotate the assembled unigenes by performing BLAST searches against public databases (NCBI nr, Swiss-Prot, KEGG).

-

Specifically search for unigenes annotated as "oxidosqualene cyclase," "beta-amyrin synthase," and "cytochrome P450 monooxygenase."

-

Identify full-length open reading frames (ORFs) for the candidate genes.

-

Phylogenetically analyze the candidate P450s by aligning them with known triterpenoid-modifying P450s (e.g., from the CYP716, CYP714 families) to predict their function.[19]

-

Protocol 2: Functional Characterization by Heterologous Expression in Yeast

Objective: To functionally characterize a candidate P450 gene (e.g., a putative C-23 hydroxylase) by expressing it in Saccharomyces cerevisiae.

Methodology:

-

Gene Cloning: Amplify the full-length ORF of the candidate P450 gene from G. sylvestre cDNA using high-fidelity PCR. Clone the PCR product into a yeast expression vector, such as pYES2, which contains a galactose-inducible promoter (GAL1).

-

Yeast Transformation: Transform the expression construct into a suitable S. cerevisiae strain (e.g., WAT11, which overexpresses an Arabidopsis P450 reductase to enhance P450 activity).[20]

-

Yeast Culture and Induction:

-

Grow a pre-culture of the transformed yeast overnight in a selective synthetic defined (SD) medium lacking uracil and containing glucose.

-

Inoculate a larger volume of induction medium (SD medium with galactose instead of glucose) with the pre-culture.

-

At the time of induction, feed the culture with the precursor substrate (e.g., oleanolic acid, dissolved in a small amount of DMSO) to a final concentration of 20-50 µM.

-

Incubate for 48-72 hours at 30°C with shaking.

-

-

Metabolite Extraction:

-

Harvest yeast cells by centrifugation.

-

Perform alkaline hydrolysis on the cell pellet by resuspending in 20% KOH in 50% ethanol and incubating at 80°C for 1 hour. This step releases the triterpenoids from potential conjugates.

-

Neutralize the mixture and extract the triterpenoids using an organic solvent such as n-hexane or ethyl acetate.

-

Evaporate the solvent and re-dissolve the extract in a suitable solvent (e.g., methanol) for analysis.

-

-

Metabolite Analysis:

-

Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., silylation) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Compare the mass spectrum and retention time of any new peaks in the experimental sample with those of an authentic standard (if available) or with published spectra to identify the reaction product (e.g., hederagenin).[6]

-

Visualization of Experimental and Logical Workflows

The process of discovering and validating the genes in a biosynthetic pathway follows a logical progression from gene identification to functional proof.

Conclusion and Future Outlook

The biosynthesis of this compound in Gymnema sylvestre is a complex process rooted in the conserved triterpenoid pathway. While the precise enzymatic steps remain to be definitively characterized, the proposed pathway in this guide provides a robust, evidence-based framework for future research. The combination of transcriptomics and heterologous expression systems offers a powerful strategy to identify and validate the specific β-amyrin synthase and cytochrome P450 enzymes responsible for its formation. Successfully elucidating this pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for metabolic engineering approaches. By transferring the identified genes into microbial hosts like Saccharomyces cerevisiae, it may be possible to develop sustainable and scalable platforms for the production of this compound and other valuable triterpenoids, thereby facilitating further pharmacological research and drug development.

References

- 1. Phytochemical and Pharmacological Properties of Gymnema sylvestre: An Important Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triterpenoids from Gymnema sylvestre and Their Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of triterpenoid saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholar.uoa.gr [scholar.uoa.gr]

- 5. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]

- 6. Unraveling the role of cytochrome P450 enzymes in oleanane triterpenoid biosynthesis in arjuna tree - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 9. Beta-amyrin synthase - Wikipedia [en.wikipedia.org]

- 10. β-Amyrin biosynthesis: catalytic mechanism and substrate recognition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A systematic comparison of triterpenoid biosynthetic enzymes for the production of oleanolic acid in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Comprehensive Review on Phytochemicals, Pharmacological and Clinical Potentials of Gymnema sylvestre [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Transcriptome Analysis of Secondary Metabolism Pathway, Transcription Factors, and Transporters in Response to Methyl Jasmonate in Lycoris aurea - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. β-Amyrin synthase (EsBAS) and β-amyrin 28-oxidase (CYP716A244) in oleanane-type triterpene saponin biosynthesis in Eleutherococcus senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]

Gymnestrogenin: A Pentahydroxytriterpene with Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Gymnestrogenin, a pentahydroxytriterpene derived from the medicinal plant Gymnema sylvestre, has emerged as a molecule of significant interest in the scientific community.[1] Its multifaceted biological activities, including antidiabetic, anti-inflammatory, antioxidant, and cholesterol-lowering properties, position it as a promising candidate for further investigation in drug discovery and development.[1] This technical guide provides an in-depth overview of this compound, focusing on its role as a Liver X Receptor (LXR) antagonist, and presents key experimental protocols and quantitative data to facilitate further research.

Introduction to this compound

This compound is a naturally occurring pentahydroxytriterpene with the chemical formula C₃₀H₅₀O₅ and a molecular weight of 490.72 g/mol .[2][3][4] It is primarily extracted from the leaves of Gymnema sylvestre, a plant renowned for its traditional use in managing diabetes.[1][5] Structurally, this compound belongs to the dammarane class of triterpenoids. Its biological activity is largely attributed to its unique chemical structure, which allows it to interact with specific cellular targets.

One of the most significant discoveries related to this compound is its function as a dual antagonist of Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ).[6] LXRs are nuclear receptors that play a crucial role in the transcriptional regulation of genes involved in lipid metabolism and inflammation.[3] By antagonizing these receptors, this compound can modulate these pathways, offering a potential therapeutic avenue for metabolic and inflammatory disorders.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound's biological activity.

| Biological Target | Assay Type | Parameter | Value | Reference |

| Liver X Receptor α (LXRα) | Transactivation Assay | IC₅₀ | 2.5 µM | [3] |

| Liver X Receptor β (LXRβ) | Transactivation Assay | IC₅₀ | 1.4 µM | [3] |

Table 1: Bioactivity of this compound

Experimental Protocols

This section details the methodologies for the extraction and isolation of this compound from its natural source and the in vitro assays used to characterize its biological activities.

Extraction and Isolation of this compound from Gymnema sylvestre Leaves

This protocol is based on established methods for the extraction of triterpenoids from Gymnema sylvestre.

Objective: To extract and isolate this compound from the dried leaves of Gymnema sylvestre.

Materials and Reagents:

-

Dried and powdered leaves of Gymnema sylvestre

-

80% Ethanol

-

Soxhlet apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

-

Thin Layer Chromatography (TLC) plates

-

High-Performance Liquid Chromatography (HPLC) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Extraction:

-

Pack the dried and powdered leaves of Gymnema sylvestre into the thimble of a Soxhlet apparatus.

-

Extract the plant material with 80% ethanol for a sufficient duration (e.g., 24-48 hours) until the solvent running through the siphon is colorless.[4][7]

-

Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Isolation:

-

Subject the crude extract to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient).[8]

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Pool the fractions containing the compound of interest based on the TLC profile.

-

Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

-

-

Characterization:

-

Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

-

In Vitro Anti-inflammatory Activity Assessment

The following are standard in vitro assays to evaluate the anti-inflammatory potential of this compound.

Objective: To assess the ability of this compound to stabilize the membrane of human red blood cells, an indicator of anti-inflammatory activity.

Materials and Reagents:

-

Fresh whole human blood (from a healthy volunteer)

-

Phosphate buffered saline (PBS), pH 7.4

-

Hypotonic saline

-

This compound at various concentrations

-

Diclofenac sodium (as a standard anti-inflammatory drug)

-

Centrifuge

-

UV-Visible Spectrophotometer

Procedure:

-

Prepare a 10% v/v suspension of red blood cells in isotonic PBS.

-

Mix 0.5 mL of the HRBC suspension with 0.5 mL of varying concentrations of this compound.

-

Incubate the mixture at 37°C for 30 minutes.

-

Induce hemolysis by adding 2 mL of hypotonic saline and incubate for 30 minutes at 37°C.

-

Centrifuge the mixture at 3000 rpm for 10 minutes.

-

Measure the absorbance of the supernatant at 560 nm, which corresponds to the amount of hemoglobin released.

-

Calculate the percentage of membrane stabilization using the formula: % Stabilization = 100 - [((Absorbance of sample) / (Absorbance of control)) x 100]

Objective: To evaluate the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.

Materials and Reagents:

-

Bovine serum albumin (BSA)

-

Phosphate buffered saline (PBS), pH 6.3

-

This compound at various concentrations

-

Diclofenac sodium (as a standard drug)

-

Water bath

-

UV-Visible Spectrophotometer

Procedure:

-

Prepare a reaction mixture consisting of 0.5 mL of 1% w/v bovine serum albumin and 0.5 mL of varying concentrations of this compound.

-

Incubate the mixture at 37°C for 20 minutes.

-

Induce denaturation by heating the mixture at 70°C for 5 minutes.

-

After cooling, measure the turbidity of the solution by reading the absorbance at 660 nm.

-

Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [((Absorbance of control - Absorbance of sample) / Absorbance of control) x 100]

Signaling Pathway

This compound exerts its effects on lipid metabolism primarily through the antagonism of the Liver X Receptors (LXRα and LXRβ). The following diagram illustrates the LXR signaling pathway and the point of intervention by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. EXTRACTION AND CHARACTERIZATION OF GYMNEMAGENIN IN GYMNEMA SYLVESTRE LEAVES | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Abstract

Gymnestrogenin, a pentacyclic triterpene isolated from the medicinal plant Gymnema sylvestre, is emerging as a compound of significant interest in pharmacological research. This technical guide provides an in-depth analysis of the primary biological activities of this compound, with a focus on its metabolic, anti-inflammatory, and anticancer properties. We consolidate the current quantitative data, detail the experimental protocols used for its characterization, and present visual representations of its mechanisms of action to support further research and development.

Introduction

Gymnema sylvestre, a perennial woody vine native to the tropical forests of India, Africa, and Australia, has a long history of use in traditional medicine, particularly for the management of diabetes.[1] The plant's therapeutic effects are attributed to a complex mixture of bioactive compounds, including a group of triterpenoid saponins known as gymnemic acids. This compound is a key aglycone component derived from these gymnemic acids.[1][2] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining the core biological functions of this compound and providing the necessary technical details to facilitate further investigation.

Primary Biological Activities

The primary biological activities of this compound that have been characterized to date fall into three main categories: metabolic regulation, anti-inflammatory effects, and anticancer potential.

Metabolic Regulation: Liver X Receptor (LXR) Antagonism

A significant and well-quantified biological activity of this compound is its role as an antagonist of the Liver X Receptors (LXRα and LXRβ). LXRs are nuclear receptors that play a pivotal role in the transcriptional regulation of lipid and cholesterol metabolism.[3] Dysregulation of LXR signaling is associated with metabolic disorders such as atherosclerosis and non-alcoholic fatty liver disease.[1][4] this compound has been identified as a dual antagonist for both LXRα and LXRβ, suggesting its potential as a therapeutic agent for metabolic diseases.[5][6]

Anti-inflammatory Activity

While direct quantitative data for this compound's anti-inflammatory activity is still emerging, studies on extracts of Gymnema sylvestre, rich in compounds like this compound, have demonstrated significant anti-inflammatory properties. These extracts have been shown to reduce the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[5] The underlying mechanism is believed to involve the modulation of key inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.[5]

Anticancer Activity

The anticancer potential of this compound is an area of active investigation. Studies on saponin-rich fractions from Gymnema sylvestre, which contain this compound, have shown cytotoxic effects against various cancer cell lines.[7] For instance, a saponin-rich fraction of Gymnema sylvestre (GSSRF) has demonstrated dose-dependent cytotoxicity against human breast cancer cell lines MCF-7 and MDA-MB-468.[7] This suggests that this compound may contribute to the observed anticancer effects and warrants further investigation as a potential chemotherapeutic agent.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and related compounds.

Table 1: Liver X Receptor (LXR) Antagonist Activity of this compound

| Target | Activity | IC50 (µM) | Reference |

| LXRα | Antagonist | 2.5 | [5] |

| LXRβ | Antagonist | 1.4 | [5] |

Table 2: Anticancer Activity of Gymnema sylvestre Saponin Rich Fraction (GSSRF)

| Cell Line | Incubation Time (h) | IC50 (µg/mL) | Reference |

| MCF-7 | 24 | 63.77 ± 0.23 | [7] |

| 48 | 114.01 ± 0.13 | [7] | |

| MDA-MB-468 | 24 | 103.14 ± 1.05 | [7] |

| 48 | 135.33 ± 2.40 | [7] |

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are underpinned by its interaction with specific molecular signaling pathways.

LXR Antagonism Signaling Pathway

As an LXR antagonist, this compound likely competes with endogenous LXR agonists (oxysterols) for binding to the ligand-binding domain of LXRα and LXRβ. This prevents the recruitment of coactivator proteins and the subsequent transcription of LXR target genes involved in cholesterol efflux and lipogenesis, such as ABCA1 and SREBP-1c.

Proposed Anti-inflammatory Signaling Pathway (NF-κB)

Based on studies of Gymnema sylvestre extracts, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

LXR Transactivation Assay (Antagonist Mode)

This protocol is designed to assess the ability of this compound to antagonize LXR-mediated gene transcription.

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are seeded in 96-well plates at a density of 4 x 10^4 cells/well.

-

After 24 hours, cells are co-transfected with an LXR expression vector (LXRα or LXRβ), an LXRE-driven luciferase reporter vector, and a Renilla luciferase control vector using a suitable transfection reagent.

-

-

Compound Treatment:

-

24 hours post-transfection, the medium is replaced with fresh medium containing a known LXR agonist (e.g., T0901317 or GW3965) at its EC50 concentration, along with varying concentrations of this compound.

-

Control wells receive the LXR agonist alone or vehicle (DMSO).

-

The cells are incubated for an additional 24 hours.

-

-

Luciferase Assay:

-

The medium is removed, and cells are lysed using a passive lysis buffer.

-

Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.

-

-

Data Analysis:

-

The percentage of inhibition is calculated relative to the agonist-only control.

-

The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

-

MTT Assay for Anticancer Activity

This protocol details the procedure for evaluating the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-468) are cultured to ~80% confluency.

-

Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Plates are incubated for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

A stock solution of this compound in DMSO is prepared and serially diluted in culture medium to achieve the desired final concentrations.

-

The medium from the cell plates is aspirated, and 100 µL of the medium containing different concentrations of this compound is added to the respective wells.

-

Control wells receive medium with the same concentration of DMSO as the highest this compound concentration.

-

Plates are incubated for 24, 48, or 72 hours.

-

-

MTT Assay:

-

Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C.

-

The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The plate is gently shaken for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

The IC50 value is calculated by plotting cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

-

Cytokine Inhibition Assay (ELISA)

This protocol is used to quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines.

-

Cell Culture and Stimulation:

-

RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs) are seeded in 24-well plates.

-

Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

Control wells are treated with vehicle (DMSO) and/or LPS alone.

-

The cells are incubated for 24 hours.

-

-

Sample Collection and ELISA:

-

The cell culture supernatants are collected and centrifuged to remove any cellular debris.

-

The concentrations of TNF-α, IL-6, and IL-1β in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

The concentration of each cytokine is determined from a standard curve.

-

The percentage of cytokine inhibition for each this compound concentration is calculated relative to the LPS-only treated cells.

-

IC50 values can be determined by plotting the percentage of inhibition against the log concentration of this compound.

-

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures.

Conclusion and Future Directions

This compound has demonstrated clear and quantifiable activity as a dual LXRα/β antagonist, positioning it as a promising lead compound for the development of therapeutics for metabolic diseases. Furthermore, preliminary evidence suggests significant potential in the areas of anti-inflammatory and anticancer applications, likely mediated through the inhibition of the NF-κB signaling pathway.

Future research should focus on:

-

Confirming the direct anti-inflammatory effects of pure this compound and quantifying its IC50 values for the inhibition of key pro-inflammatory cytokines.

-

Elucidating the specific molecular targets of this compound within the NF-κB pathway.

-

Evaluating the in vivo efficacy of this compound in animal models of metabolic, inflammatory, and cancerous diseases.

-

Conducting structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound-based compounds.

This technical guide provides a solid foundation for these future endeavors, with the aim of accelerating the translation of this compound's therapeutic potential from the laboratory to the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Products Targeting Liver X Receptors or Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Promiscuous activity of the LXR antagonist GSK2033 in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medic.upm.edu.my [medic.upm.edu.my]

- 7. Anti-Tumor Potential of Gymnema sylvestre Saponin Rich Fraction on In Vitro Breast Cancer Cell Lines and In Vivo Tumor-Bearing Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Gymnestrogenin: A Novel Dual Antagonist of Liver X Receptors LXRα and LXRβ

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Gymnestrogenin, a pentacyclic triterpenoid isolated from the medicinal plant Gymnema sylvestre, has been identified as a novel dual antagonist of the Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2). These nuclear receptors are critical regulators of lipid metabolism, cholesterol homeostasis, and inflammatory responses. While LXR agonists have been explored for the treatment of atherosclerosis, their therapeutic potential has been hampered by side effects such as hypertriglyceridemia and hepatic steatosis, primarily mediated by LXRα. The discovery of this compound as a dual LXRα/β antagonist presents a unique pharmacological tool to investigate the therapeutic potential of LXR antagonism in metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols relevant to its characterization as an LXR antagonist.

Introduction to Liver X Receptors (LXRs)

Liver X Receptors (LXRs) are ligand-activated transcription factors that belong to the nuclear receptor superfamily. There are two isoforms, LXRα and LXRβ, which share significant structural homology but exhibit distinct tissue distribution patterns. LXRα is predominantly expressed in metabolic tissues such as the liver, adipose tissue, and macrophages, while LXRβ is ubiquitously expressed[1]. LXRs form obligate heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of their target genes to regulate their expression[1].

The primary endogenous ligands for LXRs are oxysterols, which are oxidized derivatives of cholesterol. When cellular cholesterol levels are high, oxysterols bind to and activate LXRs, leading to the transcriptional upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1)[2]. This process promotes the efflux of excess cholesterol from peripheral tissues to the liver for excretion.

However, LXR activation, particularly of LXRα in the liver, also induces the expression of genes involved in lipogenesis, most notably the sterol regulatory element-binding protein-1c (SREBP-1c)[]. This leads to increased fatty acid and triglyceride synthesis, which can result in hypertriglyceridemia and hepatic steatosis, undesirable side effects that have limited the clinical development of LXR agonists[4].

The distinct roles of LXRα and LXRβ have led to the hypothesis that isoform-selective modulation could offer a more favorable therapeutic window. The discovery of this compound as a dual LXRα/β antagonist provides a valuable chemical probe to explore the consequences of inhibiting both LXR isoforms.

This compound: A Natural Product LXR Antagonist

This compound is a pentahydroxytriterpene that was first isolated from the leaves of Gymnema sylvestre in 1968[5]. More recently, it was identified as a dual antagonist of both LXRα and LXRβ[6].

Quantitative Data

The antagonistic activity of this compound on LXRα and LXRβ has been quantified using in vitro transactivation assays. The available data is summarized in the table below.

| Parameter | LXRα | LXRβ | Reference |

| IC50 | 2.5 µM | 1.4 µM | [6] |

IC50 values represent the concentration of this compound required to inhibit 50% of the maximal LXR activation by a synthetic agonist.

LXR Signaling Pathway and the Role of an Antagonist

The LXR signaling pathway plays a central role in maintaining cellular and systemic lipid homeostasis. The mechanism of action of an LXR antagonist like this compound can be understood by its interference with this pathway.

Caption: LXR signaling pathway and the inhibitory action of this compound.

In the absence of an agonist, the LXR-RXR heterodimer is typically bound to LXREs along with co-repressor proteins, leading to the repression of target gene transcription. Upon binding of an agonist, such as an oxysterol, a conformational change occurs in the LXR protein, leading to the dissociation of co-repressors and the recruitment of co-activator proteins. This complex then activates the transcription of LXR target genes.

An antagonist like this compound is hypothesized to bind to the ligand-binding domain of LXR, preventing the conformational changes necessary for co-activator recruitment, even in the presence of endogenous agonists. This maintains the repressive state of the LXR-RXR heterodimer on its target genes. By antagonizing both LXRα and LXRβ, this compound would be expected to inhibit both the beneficial effects on reverse cholesterol transport and the detrimental effects on lipogenesis.

Experimental Protocols

The following sections describe the general methodologies for key experiments used to characterize LXR antagonists like this compound.

LXR Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay is the primary method for quantifying the agonistic or antagonistic activity of a compound on LXR.

Principle: A reporter gene, typically firefly luciferase, is placed under the control of a promoter containing multiple copies of an LXR response element (LXRE). Cells are co-transfected with this reporter construct and expression vectors for LXRα or LXRβ, and RXRα. In the presence of an LXR agonist, the LXR/RXR heterodimer binds to the LXRE and drives the expression of luciferase. An antagonist will inhibit this agonist-induced luciferase expression in a dose-dependent manner.

Workflow:

References

The Core Mechanism of Gymnestrogenin on Lipid Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gymnestrogenin, a pentacyclic triterpenoid derived from the medicinal plant Gymnema sylvestre, has emerged as a molecule of significant interest in the field of metabolic research. This technical guide delineates the core mechanism of action of this compound on lipid metabolism, primarily through its role as an antagonist of the Liver X Receptors (LXRα and LXRβ). LXRs are nuclear receptors that function as critical regulators of cholesterol, fatty acid, and glucose homeostasis. By antagonizing these receptors, this compound presents a potential therapeutic avenue for metabolic disorders characterized by dyslipidemia. This document provides a comprehensive overview of the signaling pathways, quantitative data from related LXR antagonists, and detailed experimental protocols relevant to the study of this compound.

The Liver X Receptor (LXR) Signaling Pathway in Lipid Metabolism

LXRs are ligand-activated transcription factors that form heterodimers with the Retinoid X Receptor (RXR).[1] This complex binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby regulating their transcription.[1] The primary endogenous ligands for LXRs are oxysterols, which are oxidized derivatives of cholesterol.[2]

The LXR signaling pathway plays a central role in two key areas of lipid metabolism:

-

Cholesterol Homeostasis: LXRs promote reverse cholesterol transport, the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion. This is achieved by upregulating the expression of genes such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which facilitate cholesterol efflux from cells to HDL particles.[3][4]

-

Fatty Acid and Triglyceride Synthesis (Lipogenesis): In the liver, LXR activation strongly induces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[2] SREBP-1c is a master transcriptional regulator of lipogenesis, upregulating genes involved in fatty acid synthesis, such as Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase (ACC), leading to increased triglyceride production.[1]

Mechanism of Action of this compound as an LXR Antagonist

This compound functions as an antagonist of both LXRα and LXRβ. As an antagonist, this compound binds to the LXR, preventing the recruitment of coactivator proteins that are necessary for the transcription of LXR target genes.[1] This inhibitory action is expected to have the following effects on lipid metabolism:

-

Inhibition of Lipogenesis: By blocking LXR-mediated upregulation of SREBP-1c, this compound is predicted to decrease the expression of lipogenic enzymes like FASN. This would lead to a reduction in de novo fatty acid synthesis and subsequently, triglyceride accumulation in the liver.[1]

-

Modulation of Cholesterol Efflux: The antagonistic effect of this compound on LXR would likely lead to a downregulation of ABCA1 and ABCG1 expression. While this might seem counterintuitive for treating dyslipidemia, the primary therapeutic potential of LXR antagonists is often seen in the context of reducing hepatic steatosis (fatty liver) by inhibiting lipogenesis.[5]

The following diagram illustrates the proposed mechanism of action of this compound on the LXR signaling pathway.

Caption: this compound antagonizes the LXR/RXR heterodimer, inhibiting the transcription of target genes.

Quantitative Data on LXR Antagonist Activity

While specific quantitative data for this compound's effect on lipid metabolism is not extensively available in the public domain, the effects of well-characterized synthetic LXR antagonists, such as GSK2033, can provide illustrative insights into the expected quantitative impact.

Table 1: Illustrative Effects of an LXR Antagonist on Target Gene Expression in HepG2 Cells (Data is representative of a typical LXR antagonist and not specific to this compound)

| Target Gene | Treatment | Fold Change vs. Control | Reference |

| SREBP-1c | LXR Antagonist (10 µM) | ↓ 0.4-fold | [1] |

| FASN | LXR Antagonist (10 µM) | ↓ 0.5-fold | [1] |

| ABCA1 | LXR Antagonist (1 µM) | ↓ 0.6-fold | [5] |

Table 2: Illustrative Effects of an LXR Antagonist on Lipid Levels in a Mouse Model of NAFLD (Data is representative of a typical LXR antagonist and not specific to this compound)

| Parameter | Treatment Group | Change from Vehicle | Reference |

| Hepatic Triglycerides | LXR Antagonist | ↓ 30-50% | [5] |

| Plasma Triglycerides | LXR Antagonist | No significant change | [1] |

| Hepatic Cholesterol | LXR Antagonist | No significant change | [1] |

Experimental Protocols

To investigate the mechanism of action of this compound on lipid metabolism, a series of in vitro and in vivo experiments are required. Below are detailed methodologies for key experiments.

LXR Reporter Gene Assay

Objective: To quantify the antagonistic activity of this compound on LXRα and LXRβ.

Methodology:

-

Cell Culture and Transfection:

-

HEK293T or HepG2 cells are cultured in DMEM supplemented with 10% FBS.

-

Cells are seeded in 96-well plates and co-transfected with:

-

An LXR expression vector (for LXRα or LXRβ).

-

An LXRE-driven luciferase reporter plasmid.

-

A Renilla luciferase plasmid for normalization.

-

-

-

Compound Treatment:

-

24 hours post-transfection, cells are treated with varying concentrations of this compound in the presence of a known LXR agonist (e.g., T0901317 or GW3965).

-

-

Luciferase Assay:

-

After 24 hours of treatment, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Firefly luciferase activity is normalized to Renilla luciferase activity.

-

The IC50 value for this compound's antagonistic activity is calculated.

-

Gene Expression Analysis by qRT-PCR

Objective: To determine the effect of this compound on the expression of LXR target genes involved in lipid metabolism.

Methodology:

-

Cell Culture and Treatment:

-

HepG2 (human hepatoma) or primary hepatocytes are cultured.

-

Cells are treated with various concentrations of this compound for 24-48 hours.

-

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted using a suitable kit (e.g., RNeasy Mini Kit).

-

cDNA is synthesized from the RNA using a reverse transcription kit.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

qRT-PCR is performed using SYBR Green or TaqMan probes for target genes (e.g., SREBP-1c, FASN, ABCA1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

-

Data Analysis:

-

The relative gene expression is calculated using the ΔΔCt method.

-

Cellular Lipid Accumulation Assay

Objective: To quantify the effect of this compound on intracellular lipid accumulation.

Methodology:

-

Cell Culture and Induction of Lipid Accumulation:

-

3T3-L1 preadipocytes are differentiated into mature adipocytes.

-

Alternatively, HepG2 cells are treated with a high concentration of free fatty acids (e.g., oleate/palmitate mixture) to induce steatosis.

-

-

Compound Treatment:

-

Differentiated adipocytes or steatotic hepatocytes are treated with this compound for 24-72 hours.

-

-

Lipid Staining:

-

Cells are fixed with 4% paraformaldehyde.

-

Intracellular neutral lipids are stained with Oil Red O or Bodipy 493/503.

-

-

Quantification:

-

For Oil Red O, the stain is extracted with isopropanol, and the absorbance is measured at 510 nm.

-

For Bodipy, fluorescence intensity is measured using a plate reader or quantified via high-content imaging.[6]

-

The following diagram outlines a typical experimental workflow for evaluating this compound's effect on lipid metabolism in vitro.

Caption: In vitro workflow for characterizing this compound's effects on lipid metabolism.

Conclusion and Future Directions

The identification of this compound as an LXR antagonist provides a solid foundation for understanding its mechanism of action on lipid metabolism. By inhibiting the LXR signaling pathway, this compound is poised to reduce hepatic lipogenesis, a key driver of non-alcoholic fatty liver disease (NAFLD) and associated metabolic dysregulation.

Future research should focus on:

-

Generating specific quantitative data for this compound's effects on lipid profiles, gene expression, and protein levels in relevant in vitro and in vivo models.

-

Evaluating the in vivo efficacy of this compound in animal models of dyslipidemia, hepatic steatosis, and atherosclerosis.

-

Investigating the selectivity and potential off-target effects of this compound to ensure a favorable safety profile for therapeutic development.

-

Exploring the structure-activity relationship of this compound and its derivatives to optimize potency and pharmacokinetic properties.

This in-depth technical guide provides a framework for researchers, scientists, and drug development professionals to advance the study of this compound as a promising modulator of lipid metabolism.

References

- 1. Promiscuous activity of the LXR antagonist GSK2033 in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]

- 3. The effect of genistein on lipid levels and LDLR, LXRα and ABCG1 expression in postmenopausal women with hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of Lipid Droplets and Associated Proteins in Cellular Models of Obesity via High-Content/High-Throughput Microscopy and Automated Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antidiabetic Properties of Gymnestrogenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide synthesizes the current scientific understanding of the antidiabetic properties of compounds found in Gymnema sylvestre, with a focus on Gymnestrogenin. It is important to note that while Gymnema sylvestre has a long history of use in traditional medicine for diabetes, and research has identified several active saponins, specific in-depth studies on the isolated compound this compound are limited. Much of the data and proposed mechanisms are extrapolated from studies on the whole plant extract or its more extensively researched constituents, such as gymnemic acids and Gymnemagenin.

Executive Summary

Gymnema sylvestre is a perennial woody vine that has been used in traditional medicine for centuries to treat diabetes. Its leaves contain a variety of bioactive compounds, primarily triterpenoid saponins, that are believed to be responsible for its antidiabetic effects. Among these saponins is this compound, a pentahydroxytriterpene. While direct research on the antidiabetic mechanisms of isolated this compound is sparse, evidence from studies on Gymnema sylvestre extracts and related compounds suggests a multi-pronged therapeutic potential. This guide provides a comprehensive overview of the existing research, focusing on quantitative data, experimental methodologies, and known or hypothesized signaling pathways.

Antidiabetic Mechanisms of Gymnema Sylvestre and its Saponins

The antidiabetic activity of Gymnema sylvestre is attributed to several mechanisms, including the inhibition of glucose absorption, enhancement of insulin secretion, and regeneration of pancreatic islet cells.

Inhibition of Carbohydrate Metabolizing Enzymes

One of the key mechanisms contributing to the postprandial antihyperglycemic effect of Gymnema compounds is the inhibition of digestive enzymes responsible for carbohydrate breakdown, such as α-amylase and α-glucosidase. By slowing the digestion of carbohydrates, the rate of glucose absorption into the bloodstream is reduced.

A study on Gymnemagenin , a closely related aglycone of gymnemic acids, demonstrated its ability to inhibit these enzymes.

Table 1: In Vitro Enzyme Inhibition by Gymnemagenin

| Enzyme | IC50 (mg/mL) |

| α-Amylase | 1.17 ± 0.02 |

| α-Glucosidase | 2.04 ± 0.17 |

Effects on Pancreatic Beta-Cells and Insulin Secretion

Extracts from Gymnema sylvestre have been shown to stimulate insulin secretion from pancreatic β-cells. Some studies suggest that these extracts may even contribute to the regeneration of these crucial insulin-producing cells.

In Vivo Antidiabetic Activity

Animal studies using diabetic models have provided evidence for the blood glucose-lowering effects of Gymnema sylvestre extracts.

An in-vivo study demonstrated that oral administration of Gymnemagenin (20 mg/kg body weight) significantly reduced the area under the curve (AUC) for blood glucose in mice challenged with starch and sucrose, with effects comparable to the antidiabetic drug acarbose (10 mg/kg body weight).

Another study in alloxan-induced diabetic rabbits showed that a 300 mg/kg body weight dose of aqueous G. sylvestre extract significantly decreased fasting blood glucose and increased serum insulin levels over a 4-week period.

Table 2: Effect of Gymnema sylvestre Aqueous Extract on Fasting Blood Glucose and Serum Insulin in Alloxan-Induced Diabetic Rabbits

| Parameter | Diabetic Control (Week 4) | G. sylvestre Treated (Week 4) |

| Fasting Blood Glucose (mg/dL) | 450 ± 15.2 | 180 ± 10.5 |

| Serum Insulin (µIU/mL) | 5.2 ± 0.8 | 12.5 ± 1.3 |

Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, based on its classification as a saponin and a phytoestrogen-like compound, and its known activity as a Liver X Receptor (LXR) antagonist, we can hypothesize its involvement in key metabolic pathways.

Liver X Receptor (LXR) Antagonism

This compound has been identified as an antagonist of both LXRα and LXRβ with IC50 values of 2.5 µM and 1.4 µM, respectively. LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis. LXR activation has been shown to induce the expression of genes involved in lipogenesis. Therefore, an LXR antagonist like this compound could potentially reduce lipid accumulation. In HepG2 cells, this compound has been shown to decrease lipid accumulation by reducing the expression of SREBP1c and ABCA1.

Potential Modulation of PI3K/Akt and AMPK Pathways